molecular formula C15H19Cl2NO2 B5686766 ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

Cat. No. B5686766
M. Wt: 316.2 g/mol
InChI Key: HNCYWRJFZQAHNE-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate, also known as Etizolam, is a benzodiazepine analog that has gained popularity in the research community due to its unique properties. Etizolam has been shown to have anxiolytic, hypnotic, and muscle relaxant effects, making it a valuable tool for studying the central nervous system.

Mechanism of Action

Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA(A) receptor, increasing the affinity of the receptor for GABA. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal excitability.
Biochemical and Physiological Effects:
ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been shown to have anxiolytic, hypnotic, and muscle relaxant effects in animal models. It has also been shown to have anticonvulsant properties. ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been shown to have a similar binding profile to benzodiazepines, but with a shorter half-life and faster onset of action.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate in lab experiments is its unique pharmacological profile. It has been shown to have anxiolytic effects without causing sedation, making it a valuable tool for studying anxiety. However, one limitation of using ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is its short half-life, which may make it difficult to study long-term effects.

Future Directions

There are many potential future directions for research on ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the effects of ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate on different subtypes of the GABA(A) receptor. Additionally, there is a need for more research on the long-term effects of ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate use.

Scientific Research Applications

Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the central nervous system. It has been shown to have anxiolytic effects in animal models of anxiety, and has also been used to study the effects of benzodiazepine withdrawal. ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has also been used to study the role of the GABA(A) receptor in the central nervous system.

properties

IUPAC Name

ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13(16)14(17)9-11/h3-4,9,12H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYWRJFZQAHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3,4-dichlorobenzyl)isonipecotate

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzyl bromide (1.83 g, 7.63 mmol) was added to a solution of ethyl isonipecotate (1 g, 6.36 mmol) and triethylamine (1.33 ml, 9.54 mmol) in methylene chloride solution (10 ml) at room temperature. After 17 h, the reaction mixture was diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution (10 ml). The organic layer was dried over magnesium sulfate, filtered, and concentrated. Flash chromatography with 9:1, hexanes/ethyl acetate followed by 6:1 hexanes/ethyl acetate gave ethyl 1-(3,4-dichlorobenzyl)isonipecotate (1.78 g) as a pale yellow oil.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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